6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide 6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18318794
InChI: InChI=1S/C23H27BrN6O/c1-15(2)29-11-9-17(10-12-29)19-13-22(27-23(31)18-5-4-6-20(24)26-18)30(28-19)21-8-7-16(3)14-25-21/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,31)
SMILES:
Molecular Formula: C23H27BrN6O
Molecular Weight: 483.4 g/mol

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide

CAS No.:

Cat. No.: VC18318794

Molecular Formula: C23H27BrN6O

Molecular Weight: 483.4 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-N-[3-(1-isopropyl-4-piperidyl)-1-(5-methyl-2-pyridyl)-5-pyrazolyl]picolinamide -

Specification

Molecular Formula C23H27BrN6O
Molecular Weight 483.4 g/mol
IUPAC Name 6-bromo-N-[2-(5-methylpyridin-2-yl)-5-(1-propan-2-ylpiperidin-4-yl)pyrazol-3-yl]pyridine-2-carboxamide
Standard InChI InChI=1S/C23H27BrN6O/c1-15(2)29-11-9-17(10-12-29)19-13-22(27-23(31)18-5-4-6-20(24)26-18)30(28-19)21-8-7-16(3)14-25-21/h4-8,13-15,17H,9-12H2,1-3H3,(H,27,31)
Standard InChI Key OZDPHULHOREWJQ-UHFFFAOYSA-N
Canonical SMILES CC1=CN=C(C=C1)N2C(=CC(=N2)C3CCN(CC3)C(C)C)NC(=O)C4=NC(=CC=C4)Br

Introduction

Synthesis Pathway

Although specific synthesis details for this compound are unavailable, its structure suggests a multi-step synthetic process involving:

  • Bromination of a precursor molecule to introduce the bromine atom.

  • Formation of the picolinamide framework through amide bond formation.

  • Incorporation of the pyrazole and pyridine rings via cyclization reactions.

  • Functionalization with the isopropyl-piperidyl group, likely through nucleophilic substitution or reductive amination.

Such synthetic pathways often require precise conditions, including controlled temperatures, catalysts, and solvents.

Pharmaceutical Research

  • The compound's structure suggests potential as a kinase inhibitor or receptor modulator due to its aromatic and heterocyclic components.

  • Similar compounds have been explored for their anti-inflammatory, anticancer, or antimicrobial properties.

Biological Activity

  • The presence of bromine and nitrogen-rich heterocycles indicates possible interactions with biological macromolecules such as proteins or DNA.

  • It could serve as a lead compound in drug discovery programs targeting diseases like cancer, bacterial infections, or neurological disorders.

Analytical Characterization

To confirm its identity and purity, the following techniques would typically be employed:

  • NMR Spectroscopy: For structural elucidation (e.g., proton and carbon environments).

  • Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Elemental Analysis: To verify the compound's composition.

Comparative Table of Related Compounds

PropertyCompound A (Hypothetical Kinase Inhibitor)Compound B (Antimicrobial Agent)Target Compound
Molecular Weight~400 g/mol~350 g/mol~450 g/mol
Bromine ContentNoYesYes
Heterocyclic ComponentsPyridinePyrazolePyridine + Pyrazole
Biological ActivityKinase inhibitionAntibacterialUnknown

Limitations

  • Lack of experimental data on biological activity or toxicity.

  • Synthesis complexity may limit scalability for industrial applications.

Future Research Directions

  • Screening for biological activity against key disease targets.

  • Optimization of synthetic routes for cost-effective production.

  • Exploration of derivatives to enhance efficacy or reduce side effects.

This profile provides a foundational understanding of the compound's potential significance in chemical and pharmaceutical research. Further experimental studies are essential to fully elucidate its properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator